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molecular formula C6H5ClF2N2O B3025435 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 141573-96-8

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B3025435
M. Wt: 194.56 g/mol
InChI Key: MZGPCLIDFPCPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680337B2

Procedure details

69.5 g of thionyl chloride (0.58 mol, 1.17 equivalents) are added at 110° C. in the course of 2 hours to a solution of 88 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (0.5 mol) in 440 g of chlorobenzene. The reaction mixture is stirred for 1 hour at 110° C. The reaction mixture is concentrated to a crude product solution. 190 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (50% in chlorobenzene, yield: 98%) is obtained. The crude product solution is used without being further purified.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][CH:6]([F:16])[C:7]1[C:11]([C:12](O)=[O:13])=[CH:10][N:9]([CH3:15])[N:8]=1>ClC1C=CC=CC=1>[F:5][CH:6]([F:16])[C:7]1[C:11]([C:12]([Cl:3])=[O:13])=[CH:10][N:9]([CH3:15])[N:8]=1

Inputs

Step One
Name
Quantity
69.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
88 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)O)C)F
Name
Quantity
440 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to a crude product solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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